molecular formula C15H13NO4 B3021591 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid CAS No. 1007979-03-4

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B3021591
CAS No.: 1007979-03-4
M. Wt: 271.27 g/mol
InChI Key: AYMBVSQNDBSFNW-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by a furan-2-carbonyl substituent at the 2-position and a carboxylic acid group at the 3-position of the isoquinoline core. THIQ derivatives are conformationally constrained analogs of aromatic amino acids like phenylalanine, making them valuable in medicinal chemistry and enantioselective catalysis . For instance, THIQ derivatives are typically synthesized via glycosylation, nucleophilic substitution, or coordination chemistry, as seen in related compounds .

Properties

IUPAC Name

2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMBVSQNDBSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389176
Record name 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730958-61-9
Record name 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-methanol.

    Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that 2-(furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound's structure suggests it could modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Pictet-Spengler Reaction : This method involves the condensation of an aromatic aldehyde with an amine to form the tetrahydroisoquinoline core.
  • Acylation Reaction : The introduction of the furan-2-carbonyl group can be accomplished through acylation with furan-2-carbonyl chloride in the presence of a base such as triethylamine.

Medicinal Chemistry

Due to its structural complexity and biological activity, this compound serves as a lead structure for developing new pharmaceuticals. Its potential applications include:

  • Drug Development : Targeting neurological disorders and inflammatory conditions.

Biological Studies

The compound is utilized in various biological studies to investigate interactions between small molecules and macromolecules such as proteins and nucleic acids. It can help elucidate mechanisms of action and biological pathways.

Chemical Biology

In chemical biology, this compound can be employed as a chemical probe to study specific biological processes or pathways.

Industrial Applications

The compound's unique properties may also lend themselves to industrial applications in the development of new materials or as intermediates in organic synthesis.

Comparative Analysis with Analog Compounds

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidLacks furan substitutionSimpler structure; less biological activity
1-(Furan-2-carbonyl)-1H-pyrroleContains furan but lacks isoquinoline coreDifferent biological profile; potential for different applications
(3S)-2-(furan-2-carbonyl)-N-propyl-3,4-dihydro-1H-isoquinolineSimilar furan substitutionAlkyl substitution alters pharmacological properties

Mechanism of Action

The mechanism of action of 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and the tetrahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : The 6,7-dimethoxy derivative (M1) exhibits significant antiproliferative effects, likely due to its ability to regulate metabolic pathways like fatty acid synthesis and membrane repair .
  • Catalytic Applications : Benzyl and furan-carbonyl derivatives are utilized in chiral coordination compounds for asymmetric catalysis. For example, Co³⁺ complexes of similar THIQ ligands achieved up to 61.7% enantiomeric excess in nitroaldol reactions .
  • Solubility and Lipophilicity : Sulfonyl and methoxy groups enhance aqueous solubility, whereas benzyl and benzofuran groups increase lipophilicity, impacting bioavailability .

Physicochemical and Spectroscopic Data

Property 2-(Furan-2-carbonyl)-THIQ-3-COOH (Inferred) 6,7-Dimethoxy-THIQ-3-COOH (M1) (S)-2-Benzyl-THIQ-3-COOH
Molecular Weight ~317.3 g/mol (calculated) 265.27 g/mol 281.33 g/mol
Melting Point Not reported Not reported Not reported
1H-NMR Expected δ 7.4–7.8 (furan protons), 3.2–5.0 (THIQ protons) δ 6.95 (s, 4-H), 3.2–5.0 (sugar protons) δ 7.3–7.5 (benzyl aromatics)
Biological Activity Catalytic potential Anticancer (Huh-7 cells) Peptide mimetics

Biological Activity

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a complex organic compound notable for its diverse biological activities. This compound features a tetrahydroisoquinoline backbone with a furan-2-carbonyl group and exhibits significant potential in medicinal chemistry due to its structural characteristics and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO4C_{15}H_{13}NO_4. Its structure includes both carboxylic acid and carbonyl functionalities, contributing to its biological properties and chemical reactivity. The presence of the furan moiety enhances its interaction with biological targets.

Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)

Research indicates that this compound can inhibit FIH-1, leading to the activation of Hypoxia-Inducible Factor-α (HIF-α). This activation is crucial for cellular responses to hypoxia, making it a potential candidate for therapeutic applications in conditions like cancer where HIF pathways are often dysregulated.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its structural analogs have shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The bactericidal mechanism involves inhibition of protein synthesis and nucleic acid production.

Cystic Fibrosis Treatment

In a study focused on cystic fibrosis, derivatives of this compound were identified that significantly increased chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. Some analogs exhibited EC50 values below 10 nM, indicating potent activity .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its reactivity and potential therapeutic effects compared to simpler analogs. The SAR studies suggest that modifications in the furan or isoquinoline structures can lead to varied biological activities.

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidLacks furan substitutionSimpler structure; less biological activity
1-(Furan-2-carbonyl)-1H-pyrroleContains furan but lacks isoquinoline coreDifferent biological profile; potential for different applications
(3S)-2-(furan-2-carbonyl)-N-propyl-3,4-dihydro-1H-isoquinolineSimilar furan substitutionAlkyl substitution alters pharmacological properties

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cystic Fibrosis : A series of tetrahydroisoquinoline derivatives were tested for their ability to enhance chloride transport in cells with CFTR mutations. The most potent compounds showed over 30-fold improvement in activity compared to initial leads .
  • Antimicrobial Studies : Compounds similar to this compound were tested against various bacterial strains. Results indicated significant reductions in biofilm formation and viability of pathogenic strains such as MRSA and Enterococcus species .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid?

  • Methodological Answer : A two-step approach is typically employed: (i) Isoquinoline core synthesis : Start with a Pictet-Spengler reaction between phenethylamine derivatives and aldehydes to form the tetrahydroisoquinoline scaffold. (ii) Furan-2-carbonyl conjugation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carbonyl group to the isoquinoline-3-carboxylic acid moiety. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%). Structural validation requires 1^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and LC-MS (M+H+^+ ion confirmation) .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and stability?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column; validate with LC-MS for molecular ion confirmation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via 1^1H-NMR (e.g., loss of furan carbonyl peak at ~170 ppm).
  • Crystallinity : X-ray diffraction (single-crystal) or powder XRD to confirm polymorphic forms .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Antiproliferative Activity : Use MTT or SRB assays on cancer cell lines (e.g., Huh-7 hepatoma, HT-29 colorectal) at 10–100 μM doses. Include positive controls like 5-FU.
  • Apoptosis Induction : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells.
  • Enzyme Inhibition : Screen against caspases (e.g., caspase-8 via fluorometric substrates) due to structural similarity to known caspase inhibitors .

Advanced Research Questions

Q. How can metabolomics elucidate the mechanism of action in cancer models?

  • Methodological Answer :
  • Study Design : Treat HCC-bearing rats (e.g., DMH-induced models) with the compound (10–25 mg/kg, 15 days). Collect serum/tissue for 1^1H-NMR metabolomics.
  • Data Analysis : Use multivariate tools (PCA, OPLS-DA) to identify perturbed metabolites (e.g., fatty acids, choline, tyrosine). Pathway enrichment (KEGG) links these to energy metabolism and membrane repair.
  • Validation : Confirm key targets (e.g., IL-6/JAK2/STAT3) via Western blot or qPCR in treated vs. control tissues .

Q. How to design in vivo studies to evaluate antitumor efficacy and toxicity?

  • Methodological Answer :
  • Model Selection : Use orthotopic or xenograft models (e.g., Huh-7 liver tumors in nude mice). Administer compound intraperitoneally (10–50 mg/kg, 3× weekly).
  • Endpoints : Measure tumor volume (caliper), survival, and metastasis (IVIS imaging).
  • Toxicity : Monitor liver/kidney function (ALT, creatinine) and hematological parameters. Histopathology of major organs post-sacrifice is critical .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Methodological Answer :
  • Furan Modifications : Synthesize derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the furan 5-position to enhance electrophilicity. Test in caspase-8 inhibition assays.
  • Isoquinoline Substitutions : Replace 3-carboxylic acid with esters or amides to improve membrane permeability. Assess bioavailability via Caco-2 monolayer assays.
  • Data Integration : Use molecular docking (AutoDock Vina) to predict binding to caspase-8 or STAT3. Validate with SPR or ITC for binding affinity .

Q. How to resolve contradictions in reported mechanisms (e.g., caspase-8 vs. IL-6/JAK2/STAT3 inhibition)?

  • Methodological Answer :
  • Cell Line-Specific Studies : Compare effects in caspase-8-deficient (CRISPR-Cas9 knockout) vs. wild-type cells. If activity persists, IL-6/STAT3 is dominant.
  • Pathway Inhibition : Use STAT3 inhibitors (e.g., Stattic) in combination studies. Synergy suggests overlapping pathways.
  • Omics Correlation : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated models to map dominant signaling nodes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

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